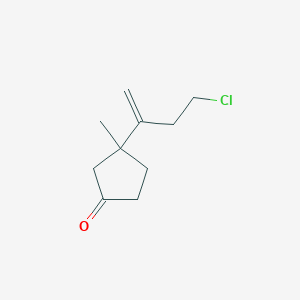
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a chlorobutene side chain, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one typically involves the reaction of cyclopentanone with a chlorobutene derivative under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired product. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from any by-products.
化学反応の分析
Types of Reactions
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutene side chain can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one: A similar compound with a cyclohexanone core instead of a cyclopentanone core.
(E)-(4-chlorobut-2-en-1-yl)benzene: Another related compound with a benzene ring instead of a cyclopentanone ring.
Uniqueness
3-(4-Chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
特性
CAS番号 |
88656-09-1 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC名 |
3-(4-chlorobut-1-en-2-yl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C10H15ClO/c1-8(4-6-11)10(2)5-3-9(12)7-10/h1,3-7H2,2H3 |
InChIキー |
JGPCDSFACLYPJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C1)C(=C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
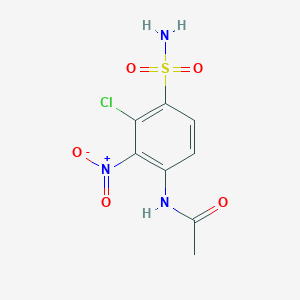
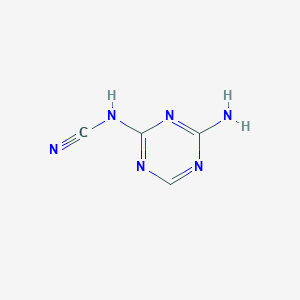
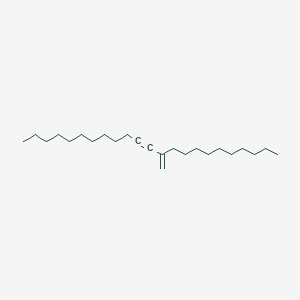
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)


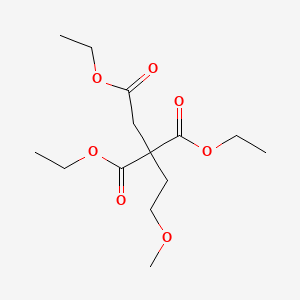
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
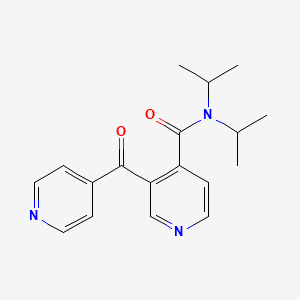
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
